molecular formula C20H17ClN2O3S B252752 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methylphenyl]-2-furamide

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methylphenyl]-2-furamide

Katalognummer B252752
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: ZBKPYPUZZRHQQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methylphenyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of various kinases, including BTK, FLT3, and ITK, making it a promising candidate for the treatment of various diseases.

Wirkmechanismus

TAK-659 works by inhibiting the activity of various kinases, including BTK, FLT3, and ITK. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia, and its inhibition has been shown to be effective in the treatment of this disease. ITK is a T-cell specific kinase that is involved in T-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis. In autoimmune disease models, TAK-659 has been shown to inhibit T-cell activation and cytokine production.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TAK-659 is its specificity for various kinases, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of TAK-659 is its potential for off-target effects, which could lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One potential direction is the use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another potential direction is the development of more specific inhibitors of BTK, FLT3, and ITK, which could further improve the therapeutic potential of TAK-659. Finally, the use of TAK-659 in the treatment of other diseases, such as viral infections or inflammatory bowel disease, could also be explored.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfanyl chloride with 2-amino-4-methylphenol to form the intermediate 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methylphenol. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for the treatment of various types of cancer, including lymphoma and leukemia. In addition, TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

Produktname

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methylphenyl]-2-furamide

Molekularformel

C20H17ClN2O3S

Molekulargewicht

400.9 g/mol

IUPAC-Name

N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O3S/c1-13-11-15(6-9-17(13)23-20(25)18-3-2-10-26-18)22-19(24)12-27-16-7-4-14(21)5-8-16/h2-11H,12H2,1H3,(H,22,24)(H,23,25)

InChI-Schlüssel

ZBKPYPUZZRHQQN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.